

# An In-Depth Technical Guide to Sulfo-Cy7.5 Dicarboxylic Acid

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## Compound of Interest

Compound Name: Sulfo-Cy7.5 dicarboxylic acid

Cat. No.: B15137910

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For researchers, scientists, and professionals in drug development, **Sulfo-Cy7.5 dicarboxylic acid** emerges as a pivotal tool in near-infrared (NIR) fluorescence applications. Its intrinsic chemical properties, including high water solubility and bifunctional nature, make it an excellent candidate for labeling and tracking biomolecules. This guide provides a comprehensive overview of its chemical characteristics, experimental protocols for its use, and visual representations of its functional mechanisms.

## Core Chemical Properties

**Sulfo-Cy7.5 dicarboxylic acid** is a water-soluble, near-infrared fluorescent dye.<sup>[1]</sup> The presence of sulfonate groups enhances its solubility in aqueous environments, a crucial feature for biological applications.<sup>[1]</sup> As a bifunctional molecule with two carboxylic acid groups, it is particularly useful as a cross-linker.<sup>[2][3][4][5][6]</sup> These carboxylic acid moieties can be activated through carbodiimide chemistry to form stable amide bonds with primary amines on biomolecules such as proteins, antibodies, and peptides.<sup>[1][2][3][4][5][6]</sup>

## Physicochemical and Spectroscopic Data

The quantitative chemical and spectroscopic properties of **Sulfo-Cy7.5 dicarboxylic acid** are summarized in the table below for easy reference and comparison.

Property	Value	Reference
Molecular Formula	C50H53N2K3O16S4	[2]
Molecular Weight	1183.51 g/mol	[2][5]
Appearance	Dark green solid	[2][4]
Solubility	Good in water, DMF, DMSO	[2][4][7]
Purity	>95% (HPLC-MS, <sup>1</sup> H NMR)	[2][4]
Excitation Maximum (λ <sub>ex</sub> )	778 nm	[2][7][8]
Emission Maximum (λ <sub>em</sub> )	797 nm	[2][7][8]
Molar Extinction Coefficient (ε)	222,000 L·mol <sup>-1</sup> ·cm <sup>-1</sup>	[2][7][8]
Fluorescence Quantum Yield (Φ)	0.21	[7][8]
Storage Conditions	-20°C in the dark, desiccated	[2][3][4]

## Experimental Protocols

The primary application of **Sulfo-Cy7.5 dicarboxylic acid** involves the covalent labeling of biomolecules. The following is a detailed, generalized protocol for the conjugation of **Sulfo-Cy7.5 dicarboxylic acid** to a protein via carbodiimide chemistry.

### Protein Labeling via Carbodiimide Chemistry

This protocol outlines the steps for activating the carboxylic acid groups of **Sulfo-Cy7.5 dicarboxylic acid** using EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) for subsequent reaction with primary amines on a target protein.

Materials:

- **Sulfo-Cy7.5 dicarboxylic acid**
- Target protein in an amine-free buffer (e.g., PBS, pH 7.4)
- EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

- NHS (N-hydroxysuccinimide) or Sulfo-NHS
- Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0
- Conjugation Buffer: 0.1 M Phosphate buffer, pH 7.2-8.0
- Quenching Buffer: 1 M Tris-HCl, pH 8.0
- Purification column (e.g., size-exclusion chromatography)

Procedure:

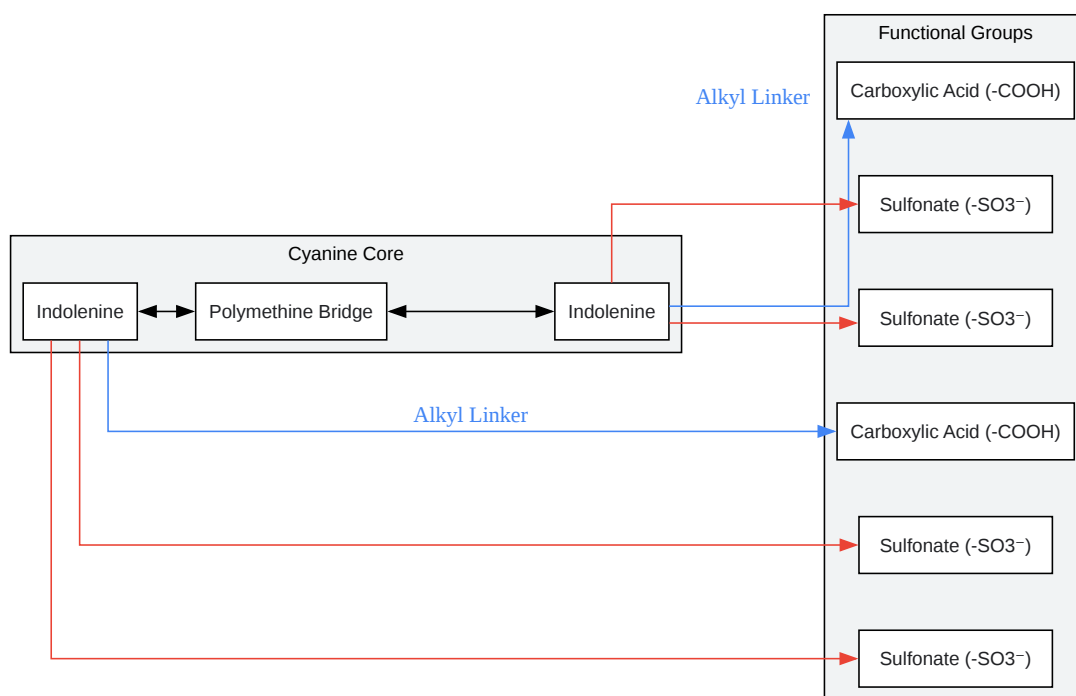
- Dye Activation:
  - Dissolve **Sulfo-Cy7.5 dicarboxylic acid** in the Activation Buffer.
  - Add a 10-fold molar excess of EDC and a 25-fold molar excess of NHS (or Sulfo-NHS) to the dye solution.
  - Incubate the mixture for 15-30 minutes at room temperature to form the NHS-ester intermediate.
- Protein Conjugation:
  - Dissolve the target protein in the Conjugation Buffer at a concentration of 1-10 mg/mL.
  - Add the activated Sulfo-Cy7.5 NHS-ester to the protein solution. The molar ratio of dye to protein should be optimized for the specific application, typically ranging from 5:1 to 20:1.
  - Incubate the reaction mixture for 1-2 hours at room temperature, or overnight at 4°C, with gentle stirring.
- Quenching:
  - Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM.
  - Incubate for 30 minutes at room temperature to quench any unreacted NHS-ester.
- Purification:

- Remove unconjugated dye and byproducts by passing the reaction mixture through a size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS).
- Collect the fractions containing the labeled protein.
- Characterization:
  - Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and 778 nm (for the dye).

## Visualizations

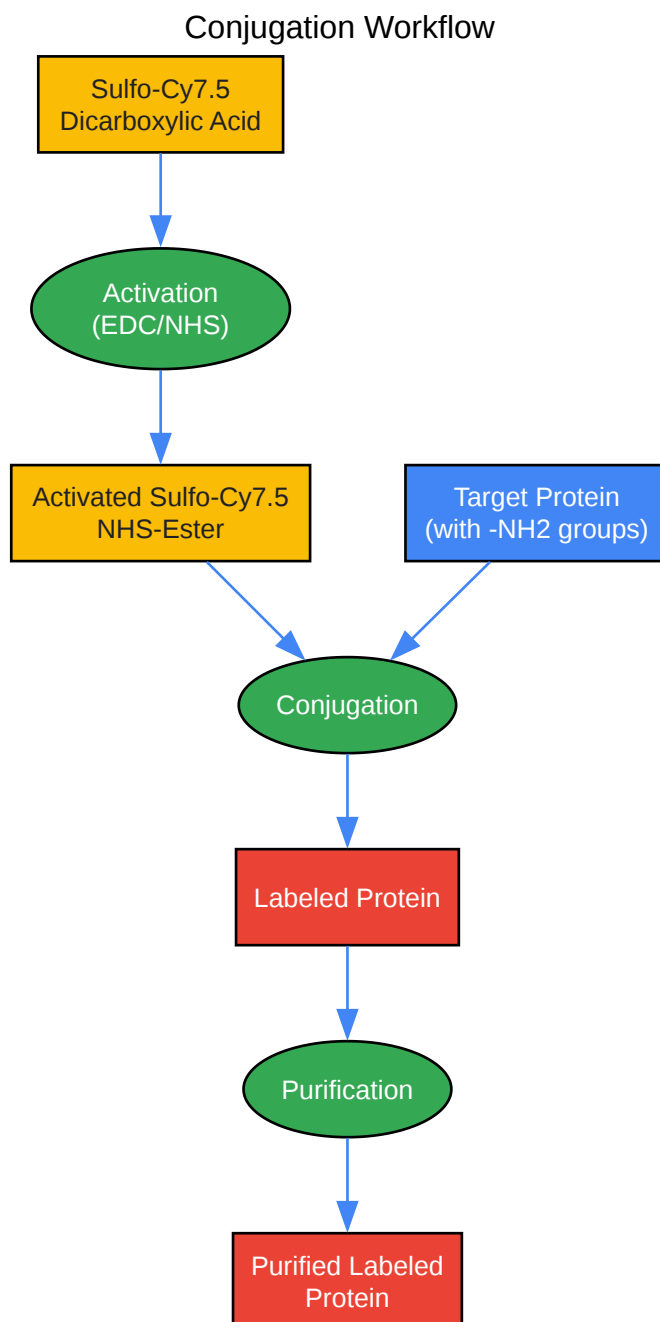
To further elucidate the concepts discussed, the following diagrams illustrate the chemical structure, the conjugation workflow, and a simplified representation of the fluorescence signaling pathway.

Chemical Structure of Sulfo-Cy7.5 Dicarboxylic Acid



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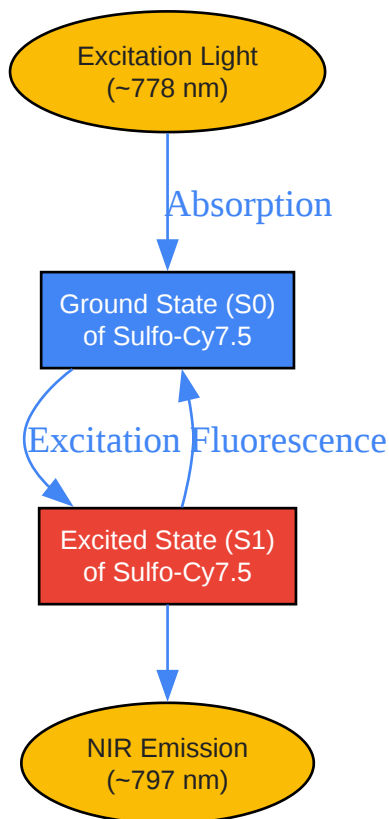
Chemical structure of **Sulfo-Cy7.5 dicarboxylic acid**.



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*Workflow for protein conjugation.*

## Fluorescence Signaling Pathway



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*Simplified fluorescence mechanism.*

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